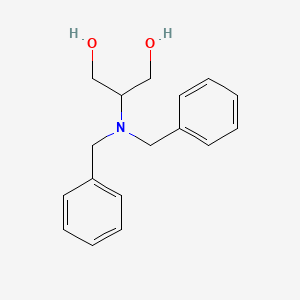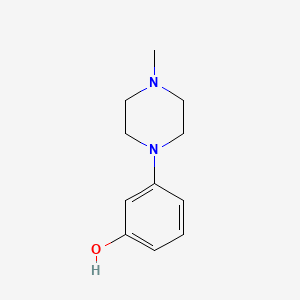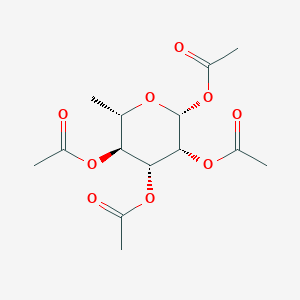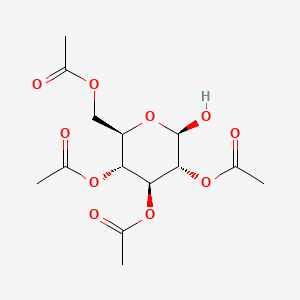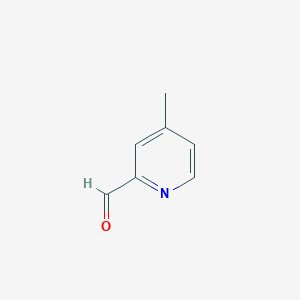
4-Methylpyridine-2-carbaldehyde
概要
説明
4-Methylpyridine-2-carbaldehyde, also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde, is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 .
Molecular Structure Analysis
The molecular structure of 4-Methylpyridine-2-carbaldehyde has been studied using various spectroscopic techniques and quantum chemical calculations . These studies have provided insights into its structural, energetic, and vibrational properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylpyridine-2-carbaldehyde were not found in the available resources, studies on similar compounds suggest that they can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Methylpyridine-2-carbaldehyde is a liquid with a refractive index of 1.531 and a density of 1.082 g/mL at 25 °C .科学的研究の応用
Environmental Analysis
4-Methylpyridine-2-carbaldehyde is used in the field of environmental analysis .
Application
It is used in the simultaneous determination of aromatic amines and pyridines in soil .
Method of Application
A soil sample is air-dried and 10 mL of methanol is added to 2 g of the sample in a 20 mL centrifuge tube. The sample is vortexed for 1 min, then ultrasonically extracted at 150 W for 40 min. The extract is centrifuged for 2 min at 8000 rpm, and the supernatant is transferred to a 10 mL tube and dried using nitrogen. 1 mL methanol is added to the dried sample .
Results
The method allows for the fast and simultaneous determination of 2-methylpyridine, 3-methylpyridine, m-toluidine, and p-toluidine in soil .
Medicinal Chemistry
4-Methylpyridine-2-carbaldehyde is used in the field of medicinal chemistry .
Application
It is used in the synthesis of Schiff bases of pyridine derivatives, which have potential as bioactive ligands and chemosensors .
Method of Application
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .
Results
These Schiff bases exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions. They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
4-Methylpyridine-2-carbaldehyde is used in the field of medicinal chemistry .
Application
It is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
Method of Application
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
Results
This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor were synthesized .
Antineoplastic Activity of Transition Metal Complexes
4-Methylpyridine-2-carbaldehyde is used in the field of medicinal chemistry .
Application
It is used in the synthesis of new transition metal complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone .
Method of Application
Metal complexes were prepared via the reaction of isatin-N(4)anti-pyrinethiosemicarbazone ligand with Cu(II), Ni(II), Co(II), Zn(II), and Fe(III) ions .
Results
The ligand and its metal complexes were tested against solid tumors. The solid tumors were induced by subcutaneous (SC) injection of Ehrlich ascites carcinoma (EAC) cells in mice. The impact of the selected complexes on the reduction of tumor volume was determined .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
4-Methylpyridine-2-carbaldehyde is used in the field of medicinal chemistry .
Application
It is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
Method of Application
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
Results
This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. Using this optimized protocol, both enantiomers of potent inhibitor were synthesized .
Antineoplastic Activity of Transition Metal Complexes
4-Methylpyridine-2-carbaldehyde is used in the field of medicinal chemistry .
Application
It is used in the synthesis of new transition metal complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone .
Method of Application
Metal complexes were prepared via the reaction of isatin-N(4)anti-pyrinethiosemicarbazone ligand with Cu(II), Ni(II), Co(II), Zn(II), and Fe(III) ions .
Results
The ligand and its metal complexes were tested against solid tumors. The solid tumors were induced by subcutaneous (SC) injection of Ehrlich ascites carcinoma (EAC) cells in mice. The impact of the selected complexes on the reduction of tumor volume was determined .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-carbaldehyde | |
CAS RN |
53547-60-7 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53547-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)

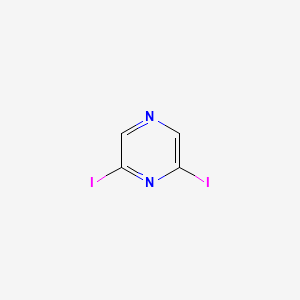
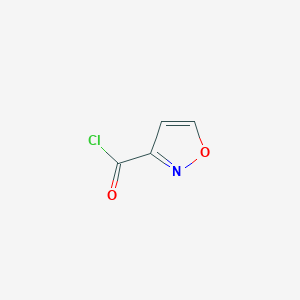
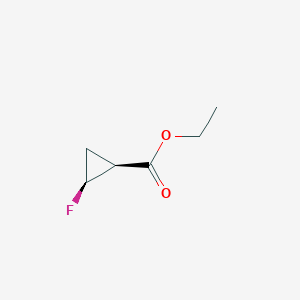
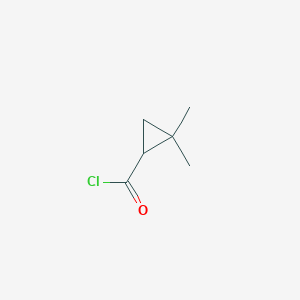
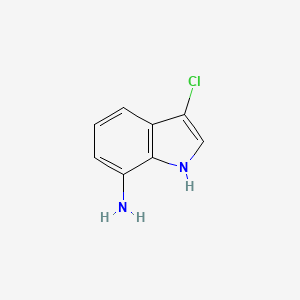
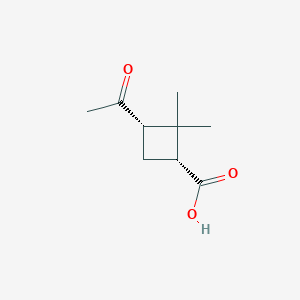
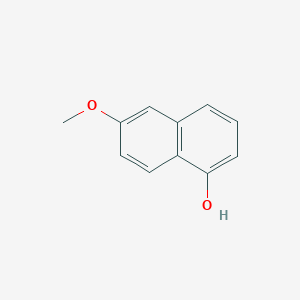
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)
